1-Chloro-3-ethoxypropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

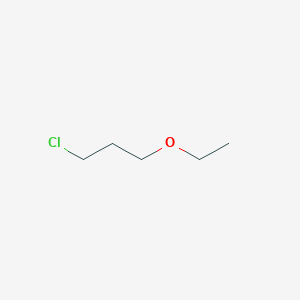

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVWVFMAJAIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334465 | |

| Record name | 1-Chloro-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-38-0 | |

| Record name | 1-Chloro-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

This guide provides a comprehensive overview of 1-Chloro-3-ethoxypropane, including its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound with the chemical formula C5H11ClO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H11ClO[1][2][3][6] |

| Molecular Weight | 122.59 g/mol [1][6] |

| CAS Number | 36865-38-0[1][2][3][6] |

| Density | 0.951 - 1.0 g/cm³[3][6] |

| Boiling Point | 125.9 °C at 760 mmHg[2][3][6] |

| Flash Point | 41.4 °C[2][3][6] |

| Refractive Index | 1.408[2][3][6] |

| Vapor Pressure | 14.5 mmHg at 25°C[2][3] |

| Topological Polar Surface Area | 9.2 Ų[6] |

Synthesis and Experimental Protocols

The primary and most well-documented method for the synthesis of this compound is a variation of the Williamson ether synthesis.[7] This involves the reaction of a 1,3-dihalopropane with an ethoxide source.

Experimental Protocol: Synthesis from 1,3-Bromochloropropane and Sodium Ethoxide

This synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[7] The differential reactivity of the bromine and chlorine atoms in 1,3-bromochloropropane is key, with the bromide ion being a better leaving group, allowing for selective substitution by the ethoxide nucleophile.

Materials:

-

1,3-Bromochloropropane

-

Anhydrous Sodium Ethoxide

-

Inert Solvent (e.g., Benzene, Petroleum Ether, or Cyclohexane)[8]

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (BTMAC))[8]

-

Water

Procedure:

-

In a reaction vessel, dissolve 1,3-bromochloropropane in an appropriate inert solvent (e.g., a volume ratio of 1:3 to 1:10 of reactant to solvent).[8]

-

Add a catalytic amount of a phase-transfer catalyst (e.g., 0.01-0.1 times the weight of the 1,3-bromochloropropane).[8] The use of a phase-transfer catalyst is crucial for achieving a high conversion rate in a reasonable timeframe.[7][8]

-

Prepare a dispersion of sodium ethoxide in the same inert solvent.

-

Slowly add the sodium ethoxide dispersion dropwise to the solution of 1,3-bromochloropropane while maintaining the reaction temperature between 20-110 °C.[8] A molar ratio of 1,3-bromochloropropane to sodium ethoxide of approximately 1:0.9-1.2 is recommended for optimal mono-etherification.[8]

-

After the addition is complete, maintain the reaction mixture at a temperature of 50-80 °C to ensure the reaction goes to completion.[8]

-

Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.

-

Wash the filter cake with the inert solvent and combine the organic layers.

-

Wash the combined organic layers with water until the pH is between 5 and 7 to obtain the crude this compound.[8]

-

Dry the crude product, filter, and purify by rectification.

A similar synthesis for the methoxy (B1213986) analogue achieved a yield of 92.8%, suggesting a high efficiency for this ethoxy variant.[7]

Chemical Reactivity and Pathways

This compound is a primary alkyl halide, and as such, its reactivity is dominated by nucleophilic substitution reactions, primarily through an S(_N)2 mechanism.[7] The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to synthesize a range of derivative compounds. This makes it a useful intermediate in the production of pharmaceuticals and pesticides.[5]

Caption: Synthesis of this compound via S(_N)2 reaction.

References

- 1. This compound | C5H11ClO | CID 520820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-ethoxy-3-chloro-propane-Molbase [molbase.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 36865-38-0 | Benchchem [benchchem.com]

- 8. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

1-Chloro-3-ethoxypropane molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-3-ethoxypropane, a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and pesticides.[1] This document details its molecular characteristics, physicochemical properties, established synthetic protocols, and analytical methodologies.

Molecular Formula and Structure

This compound is an organic compound featuring a three-carbon propane (B168953) backbone. A chlorine atom is attached to the first carbon atom, and an ethoxy group is linked to the third carbon atom via an ether bond.[2]

-

Synonyms: 3-Chloropropyl ethyl ether, 1-ethoxy-3-chloropropane[4]

-

CAS Number: 36865-38-0

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 122.59 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 125.9 °C at 760 mmHg | [4] |

| Density | 0.952 g/cm³ | [4] |

| Flash Point | 41.4 °C | [4] |

| Vapor Pressure | 14.5 mmHg at 25°C | [4] |

| Refractive Index | 1.408 | [4] |

| LogP | 1.65180 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, sodium ethoxide acts as the nucleophile, and 1,3-bromochloropropane serves as the electrophile. The differential reactivity of the bromine and chlorine atoms is key to the success of this synthesis, with the bromide ion being a better leaving group, thus favoring the desired mono-etherification.[2]

To enhance the reaction efficiency, a phase-transfer catalyst can be employed. This is particularly useful for improving the reaction rate and yield under milder conditions.[5]

The following protocol is adapted from a patented method for the synthesis of the analogous 1-chloro-3-methoxypropane, by substituting sodium methoxide (B1231860) with sodium ethoxide.[5]

Materials:

-

1,3-Bromochloropropane

-

Sodium ethoxide

-

Inert solvent (e.g., benzene, toluene)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-bromochloropropane and the phase-transfer catalyst (0.01-0.1 times the weight of 1,3-bromochloropropane).[5]

-

Preparation of Nucleophile: Prepare a dispersion of sodium ethoxide in an inert solvent. The molar ratio of 1,3-bromochloropropane to sodium ethoxide should be approximately 1:0.9-1.2 to ensure complete mono-etherification.[5]

-

Reaction: While stirring, slowly add the sodium ethoxide dispersion to the flask containing 1,3-bromochloropropane. The reaction temperature should be maintained between 20-110 °C during the addition.[5]

-

Reflux: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C and maintain it under reflux until the reaction is complete (monitoring by GC-MS is recommended).[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Wash the filter cake with a small amount of the inert solvent.

-

Combine the organic layers and wash with deionized water until the pH of the aqueous layer is between 5 and 7.[5]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Figure 2: Synthetic Workflow for this compound

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

GC-MS is the primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

-

Instrumentation: An Agilent 7890A/5975C GC/MS system or equivalent can be used.[7]

-

Column: A non-polar column, such as a DB-5, is suitable for this analysis.[6]

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium.

-

MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[7]

NMR spectroscopy is used to confirm the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the three methylene (B1212753) groups of the propane chain, with chemical shifts influenced by the adjacent chlorine and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Absorptions:

-

C-H stretching (alkane): ~2850-3000 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocol: IR Analysis

-

Sample Preparation: A neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 36865-38-0 | Benchchem [benchchem.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. zpmxchemss.com [zpmxchemss.com]

- 5. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. ysi.com [ysi.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-chloropropyl ethyl ether. The document details the physicochemical characteristics of the molecule, including its molecular structure, and thermodynamic properties. A significant focus is placed on its reactivity, exploring key reactions such as nucleophilic substitution, elimination, and synthesis via the Williamson ether synthesis. Detailed experimental protocols for its synthesis and purification are provided, alongside typical analytical methodologies. Visual representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the compound's behavior. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Properties of 3-Chloropropyl Ethyl Ether

3-Chloropropyl ethyl ether, also known as 1-chloro-3-ethoxypropane, is a bifunctional organic molecule containing both an ether linkage and a primary alkyl chloride.[1] This unique combination of functional groups dictates its chemical behavior and makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloropropyl ethyl ether is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C5H11ClO | [1] |

| Molecular Weight | 122.59 g/mol | [1] |

| Boiling Point | 125.9 °C at 760 mmHg | [2] |

| Density | 0.951 g/cm³ | [2] |

| Refractive Index | 1.408 | [2] |

| Flash Point | 41.4 °C | [2] |

| Vapor Pressure | 14.5 mmHg at 25°C | [2] |

| Water Solubility | Ethers with up to 3 carbon atoms are generally soluble in water. The solubility of 3-chloropropyl ethyl ether is expected to be moderate due to the presence of the polar ether group, though the alkyl chain and chlorine will reduce it compared to smaller ethers.[3] | - |

| Solubility in Organic Solvents | Appreciably soluble in common organic solvents such as alcohols, benzene, and acetone.[3][4] | - |

Spectroscopic Data

-

1H NMR Spectroscopy: Protons on the carbon adjacent to the ether oxygen (α-protons) are expected to appear in the range of 3.4-4.5 ppm. Protons on the carbon bearing the chlorine atom would also be downfield, typically in the range of 3.5-3.8 ppm. The remaining methylene (B1212753) and methyl protons of the ethyl and propyl groups would appear at higher fields.[5][6]

-

13C NMR Spectroscopy: The carbon atom bonded to the ether oxygen is expected to resonate in the 50-80 ppm region. The carbon atom bonded to the chlorine atom will also be deshielded and appear in a similar range.[5]

-

Infrared (IR) Spectroscopy: A characteristic strong C-O stretching vibration is expected in the fingerprint region, typically between 1000 and 1300 cm-1. The C-Cl stretch usually appears in the range of 600-800 cm-1. The absence of a strong O-H band (around 3300 cm-1) and a C=O band (around 1710 cm-1) would confirm the ether functionality and the absence of alcohol or carbonyl impurities.[5][6][7]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 122 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak due to the 37Cl isotope. Common fragmentation patterns for ethers include cleavage of the C-O bond. For alkyl chlorides, loss of HCl is a common fragmentation pathway.

Reactivity of 3-Chloropropyl Ethyl Ether

The reactivity of 3-chloropropyl ethyl ether is dominated by the presence of the ether and the primary alkyl chloride functionalities. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids.[8][9] The primary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a common and versatile method for the preparation of ethers.[10] For 3-chloropropyl ethyl ether, this would involve the reaction of sodium ethoxide with 1,3-dichloropropane (B93676) or the reaction of sodium 3-chloropropoxide with ethyl chloride. The former is generally preferred as primary alkyl halides are more reactive in SN2 reactions.

Nucleophilic Substitution

The primary chloride in 3-chloropropyl ethyl ether is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups.

Elimination Reactions

In the presence of a strong, sterically hindered base, 3-chloropropyl ethyl ether can undergo an E2 elimination reaction to form 3-ethoxypropene. This reaction competes with nucleophilic substitution.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3-chloropropyl ethyl ether.

Synthesis of 3-Chloropropyl Ethyl Ether via Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar ethers and provides a general framework.[11]

Materials:

-

Sodium metal

-

1,3-Dichloropropane

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding small pieces of sodium metal to an excess of absolute ethanol under a nitrogen atmosphere.

-

Once all the sodium has reacted, cool the solution to room temperature.

-

Slowly add an equimolar amount of 1,3-dichloropropane to the sodium ethoxide solution via the dropping funnel with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Remove the excess ethanol under reduced pressure.

-

The crude product is then purified by fractional distillation.

Purification of 3-Chloropropyl Ethyl Ether

Ethers are prone to forming explosive peroxides upon storage, especially when exposed to air and light. It is crucial to test for and remove any peroxides before distillation.[12]

Peroxide Test:

-

Add 1 mL of the ether to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates the presence of peroxides, and a brown color indicates a high concentration.

Peroxide Removal:

-

Peroxides can be removed by shaking the ether with an aqueous solution of ferrous sulfate (B86663) or sodium sulfite.[12]

Purification by Distillation:

-

Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

-

Perform fractional distillation under atmospheric or reduced pressure to obtain the pure product. Collect the fraction boiling at approximately 126 °C.

Analysis of 3-Chloropropyl Ethyl Ether

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 3-chloropropyl ethyl ether.[13][14]

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 260 °C) to ensure separation from any impurities or byproducts.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the ether in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-300 amu.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-chloropropyl ethyl ether.

Biological Activity

To date, there is no significant information available in the public domain regarding the specific signaling pathways or biological activities of 3-chloropropyl ethyl ether. Its structural similarity to other short-chain halogenated ethers suggests that it may exhibit some level of toxicity, and appropriate safety precautions should be taken during handling. For professionals in drug development, this compound would likely serve as a building block or intermediate for the synthesis of more complex, biologically active molecules rather than being an active pharmaceutical ingredient itself.

Safety and Handling

3-Chloropropyl ethyl ether is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Protective gloves, safety glasses, and a lab coat should be worn. As with all ethers, there is a risk of peroxide formation upon storage. It is recommended to store the compound in a tightly sealed, amber glass bottle in a cool, dark place and to test for peroxides before use, especially before distillation. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

3-Chloropropyl ethyl ether is a versatile bifunctional molecule with well-defined chemical properties and predictable reactivity. Its primary utility lies in its role as a synthetic intermediate, where the ether and alkyl chloride moieties can be manipulated to introduce a variety of functional groups. This guide has provided a comprehensive overview of its key characteristics, reactivity, and handling, offering a valuable resource for scientists and researchers in the field of organic chemistry and drug discovery. The provided experimental protocols and workflows serve as a practical starting point for the synthesis and purification of this compound. Further research into its potential biological activities may reveal new applications for this molecule and its derivatives.

References

- 1. CAS 36865-38-0 | 2107-5-10 | MDL MFCD07787549 | Ethyl 3-chloropropyl ether | SynQuest Laboratories [synquestlabs.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]

- 13. d-nb.info [d-nb.info]

- 14. scielo.br [scielo.br]

Introduction: 1-Chloro-3-ethoxypropane is a halogenated ether with the molecular formula C₅H₁₁ClO. This class of compounds, characterized by the presence of a chlorine atom and an ether functional group, serves as versatile building blocks in organic synthesis. Their unique combination of reactivity and physical properties makes them valuable intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic introduction of a chloro-alkoxypropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of this compound, its structural isomers, their synthesis, physicochemical properties, and potential applications in the field of drug development.

Structural Isomers of this compound (C₅H₁₁ClO)

The molecular formula C₅H₁₁ClO gives rise to a multitude of structural isomers, which can be broadly categorized into ethers and alcohols. Understanding the structural diversity is crucial for researchers as different isomers will exhibit distinct physical, chemical, and biological properties.

Table 1: Structural Isomers of C₅H₁₁ClO

| IUPAC Name | Structure | Type |

| Ethers | ||

| This compound | ClCH₂CH₂CH₂OCH₂CH₃ | Primary Chloroalkane, Ether |

| 1-Chloro-2-ethoxypropane | CH₃CH(OCH₂CH₃)CH₂Cl | Primary Chloroalkane, Ether |

| 2-Chloro-1-ethoxypropane | CH₃CHClCH₂OCH₂CH₃ | Secondary Chloroalkane, Ether |

| 1-Chloro-1-ethoxypropane | CH₃CH₂CH(Cl)OCH₂CH₃ | Secondary Chloroalkane, Ether |

| 2-Chloro-2-ethoxypropane | CH₃C(Cl)(OCH₂CH₃)CH₃ | Tertiary Chloroalkane, Ether |

| 1-Chloro-2-methyl-2-propoxypropane | (CH₃)₂C(OCH₂CH₂CH₃)CH₂Cl | Primary Chloroalkane, Ether |

| 1-Chloro-3-methoxybutane | CH₃CH(OCH₃)CH₂CH₂Cl | Primary Chloroalkane, Ether |

| 2-Chloro-3-methoxybutane | CH₃CH(OCH₃)CHClCH₃ | Secondary Chloroalkane, Ether |

| 3-Chloro-2-methoxybutane | CH₃CH(Cl)CH(OCH₃)CH₃ | Secondary Chloroalkane, Ether |

| 1-Chloro-1-methoxy-2-methylpropane | (CH₃)₂CHCH(Cl)OCH₃ | Secondary Chloroalkane, Ether |

| Alcohols | ||

| 1-Chloropentan-1-ol | CH₃(CH₂)₃CH(Cl)OH | Secondary Alcohol, Primary Chloroalkane |

| 1-Chloropentan-2-ol | CH₃(CH₂)₂CH(OH)CH₂Cl | Secondary Alcohol, Primary Chloroalkane |

| 1-Chloropentan-3-ol | CH₃CH₂CH(OH)CH₂CH₂Cl | Secondary Alcohol, Primary Chloroalkane |

| 2-Chloropentan-1-ol | CH₃(CH₂)₂CHClCH₂OH | Primary Alcohol, Secondary Chloroalkane |

| 2-Chloropentan-2-ol | CH₃(CH₂)₂C(Cl)(OH)CH₃ | Tertiary Alcohol, Secondary Chloroalkane |

| 3-Chloropentan-1-ol | CH₃CH₂CHClCH₂CH₂OH | Primary Alcohol, Secondary Chloroalkane |

| 3-Chloropentan-3-ol | (CH₃CH₂)₂C(Cl)OH | Tertiary Alcohol, Tertiary Chloroalkane |

| 1-Chloro-2,2-dimethylpropan-1-ol | (CH₃)₃CCH(Cl)OH | Secondary Alcohol, Primary Chloroalkane |

| 1-Chloro-3-methylbutan-1-ol | (CH₃)₂CHCH₂CH(Cl)OH | Secondary Alcohol, Primary Chloroalkane |

| 2-Chloro-3-methylbutan-1-ol | (CH₃)₂CHCHClCH₂OH | Primary Alcohol, Secondary Chloroalkane |

| 3-Chloro-2-methylbutan-2-ol | (CH₃)₂C(OH)CHClCH₃ | Tertiary Alcohol, Secondary Chloroalkane |

| 4-Chloro-2-methylbutan-2-ol | CH₃C(OH)(CH₃)CH₂CH₂Cl | Tertiary Alcohol, Primary Chloroalkane |

Physicochemical Properties

The physical properties of this compound and its isomers are critical for their handling, purification, and application in synthesis. The data presented below has been compiled from various sources and predictive models.

Table 2: Physicochemical Properties of this compound and Selected Isomers

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 122.59 | 152.3 (predicted) | 0.968 (predicted) | 1.423 (predicted) |

| 1-Chloro-2-ethoxypropane | 122.59 | 135-137 (predicted) | 0.95 (predicted) | 1.418 (predicted) |

| 2-Chloro-1-ethoxypropane | 122.59 | 130-132 (predicted) | 0.945 (predicted) | 1.416 (predicted) |

| 1-Chloro-1-ethoxypropane | 122.59 | 125-127 (predicted) | 0.97 (predicted) | 1.420 (predicted) |

| 2-Chloro-2-ethoxypropane | 122.59 | 115-117 (predicted) | 0.93 (predicted) | 1.412 (predicted) |

Synthesis and Experimental Protocols

The Williamson ether synthesis is the most common and versatile method for preparing this compound and its isomers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 1-bromo-3-chloropropane (B140262) with sodium ethoxide. The differential reactivity of the bromine and chlorine atoms allows for selective substitution of the more labile bromide.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: 1-bromo-3-chloropropane, sodium ethoxide, absolute ethanol (B145695) (solvent), diethyl ether, anhydrous magnesium sulfate, distilling apparatus.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). f. After completion, cool the mixture and pour it into a separatory funnel containing water. g. Extract the aqueous layer with diethyl ether (3 x 50 mL). h. Combine the organic extracts and wash with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis of Isomers

The synthesis of other isomers can be achieved by selecting the appropriate starting materials. For example, 2-chloro-1-ethoxypropane can be synthesized from 1-ethoxy-2-propanol (B74678) by chlorination using thionyl chloride or a similar chlorinating agent.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | δ (ppm): 3.65 (t, 2H, -CH₂Cl), 3.51 (t, 2H, -OCH₂-), 3.48 (q, 2H, -OCH₂CH₃), 1.99 (quint, 2H, -CH₂CH₂CH₂-), 1.21 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | δ (ppm): 70.1 (-OCH₂-), 66.5 (-OCH₂CH₃), 44.8 (-CH₂Cl), 32.5 (-CH₂CH₂CH₂-), 15.2 (-CH₂CH₃) |

| IR (cm⁻¹) | ~2970-2870 (C-H stretch), ~1110 (C-O-C stretch), ~730 (C-Cl stretch) |

| MS (m/z) | 122/124 (M⁺), fragments corresponding to loss of Cl, C₂H₅O, etc. |

Reactivity and Applications in Drug Development

This compound is a primary alkyl halide, making it susceptible to Sₙ2 reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to build more complex molecular scaffolds.

The incorporation of the 3-ethoxypropyl group can modulate a molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical parameters in drug design. While direct applications of this compound in marketed drugs are not widely documented, its structural motif is present in various pharmacologically active compounds. For instance, related chloropropyl ethers are used in the synthesis of certain pharmaceuticals.[2] The presence of a halogen atom can also influence metabolic stability and binding affinity to biological targets. Halogenated compounds have shown a broad range of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4][5][6][7]

Conclusion

This compound and its structural isomers represent a valuable class of reagents for organic synthesis and drug discovery. Their synthesis is readily achievable through established methods like the Williamson ether synthesis, and their reactivity allows for diverse chemical transformations. This guide has provided a detailed overview of their structures, properties, synthesis, and potential applications, offering a solid foundation for researchers and professionals in the pharmaceutical sciences. Further exploration of the biological activities of the various isomers could unveil novel therapeutic agents.

References

- 1. shaalaa.com [shaalaa.com]

- 2. benchchem.com [benchchem.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloroalkyl Ethers: Core Literature and Historical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and historical research pertaining to chloroalkyl ethers. This class of compounds, characterized by an ether linkage and a chlorine atom on an alkyl chain, has a multifaceted history, from its use as industrial solvents and chemical intermediates to its notoriety as potent carcinogens. This document delves into their synthesis, chemical reactions, toxicological data, and the molecular pathways they influence, offering critical information for researchers in chemistry and drug development.

Historical Context and Industrial Significance

Chloroalkyl ethers first gained prominence for their utility as alkylating agents and intermediates in the manufacturing of a wide array of products, including plastics, ion-exchange resins, polymers, pesticides, and pharmaceuticals.[1][2] Notably, compounds such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) were extensively used.[2][3] BCME, for instance, has been employed in the crosslinking of cellulose (B213188) and the surface treatment of rubber.[2] However, the discovery of their potent carcinogenicity led to a significant decline in their widespread industrial use and the implementation of strict exposure regulations.

Historically, the synthesis of some chloroalkyl ethers, like BCME, could occur spontaneously from formaldehyde (B43269) and hydrogen chloride, posing a significant workplace hazard.[4] Research has since focused on developing safer handling and synthesis protocols to minimize exposure.

Synthesis of Chloroalkyl Ethers

The synthesis of chloroalkyl ethers has evolved to prioritize safety and efficiency, moving away from methods that could lead to the formation of highly toxic byproducts. A notable advancement is the zinc(II)-catalyzed reaction of acetals with acid halides.

Experimental Protocol: Zinc(II)-Catalyzed Synthesis of Chloroalkyl Ethers

This method, developed by Berliner and Belecki, provides a rapid and efficient route to chloromethyl methyl ether (MOM-Cl) and other haloalkyl ethers, minimizing the handling of these carcinogenic compounds.[5][6][7]

Materials:

-

Acetal (B89532) (e.g., dimethoxymethane)

-

Acid halide (e.g., acetyl chloride)

-

Zinc(II) salt catalyst (e.g., ZnCl₂, 0.01 mol-%)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of the acetal in an anhydrous solvent, add the acid halide.

-

Introduce the zinc(II) salt catalyst to the mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

The resulting solution containing the chloroalkyl ether can often be used directly in subsequent reactions without purification.

-

Upon workup of the final product, any excess chloroalkyl ether is destroyed, enhancing the safety of the overall process.[5][6][7]

This protocol offers near-quantitative yields and is scalable, making it a significant improvement over older, more hazardous methods.[5][6]

Chemical Reactivity

The primary reaction of interest for chloroalkyl ethers is their cleavage, typically under acidic conditions.

Acidic Cleavage of Ethers

Ethers are generally unreactive to many reagents, which makes them excellent solvents.[8][9] However, they can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[8][9][10] This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), depending on the structure of the ether.

-

SN2 Mechanism: For ethers with primary or secondary alkyl groups, the halide ion attacks the less sterically hindered protonated ether.[8][9]

-

SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 mechanism due to the formation of stable carbocation intermediates.[8][9][10]

The reactivity of the alpha-chloroalkyl ethers, such as BCME and CMME, is also marked by their rapid hydrolysis in aqueous environments.[11] This reactivity is central to their biological activity and their environmental fate.

Toxicology and Carcinogenicity

A significant body of research has established the high toxicity and carcinogenicity of certain chloroalkyl ethers. BCME and technical-grade CMME are classified as proven human carcinogens, primarily linked to an increased risk of lung cancer in occupationally exposed workers.[1][2][11][12][13]

The carcinogenicity of chloroalkyl ethers is related to their structure. Bifunctional α-chloroalkyl ethers like BCME are generally more potent carcinogens than their monofunctional counterparts like CMME.[1] Furthermore, carcinogenic activity tends to increase as the chlorine atom is positioned closer to the ether oxygen and as the alkyl chain length decreases.[1]

Quantitative Toxicological Data

The following tables summarize key toxicity and carcinogenicity data for selected chloroalkyl ethers.

Table 1: Acute Toxicity of Selected Chloroalkyl Ethers

| Compound | Organism | Exposure Route | Metric | Value | Reference |

| bis(2-chloroethyl) ether | Daphnia magna | Water | 48-hour EC50 | 238,000 µg/L | [4] |

| 2-chloroethyl vinyl ether | Bluegill | Water | 96-hour LC50 | 354,000 µg/L | [4] |

Table 2: Carcinogenicity of Selected Chloroalkyl Ethers in Animals

| Chemical | Species | Route of Administration | Tumor Site | Reference |

| bis(chloromethyl) ether (BCME) | Mouse | Skin application | Skin, Lung | [1] |

| bis(chloromethyl) ether (BCME) | Rat | Inhalation | Lung, Nasal cavity | [1] |

| chloromethyl methyl ether (CMME) | Mouse | Skin application | Skin | [1] |

| bis(2-chloroethyl) ether (BCEE) | Mouse | Oral | Liver | [1] |

Mechanism of Action and Signaling Pathways

Chloroalkyl ethers are potent alkylating agents, a characteristic that underpins their carcinogenicity.[3] Their toxicity is largely attributed to their ability to form covalent adducts with cellular macromolecules, most critically with DNA.

DNA Alkylation and Genotoxicity

The chloroalkyl moiety is a reactive electrophile that can readily attack nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication and transcription, ultimately leading to the initiation of cancer. Several chloroalkyl ethers have been identified as direct-acting mutagens.[1]

The diagram below illustrates the general mechanism of DNA damage induced by chloroalkyl ethers and the subsequent cellular response.

Caption: Chloroalkyl Ether Carcinogenesis Pathway.

Chloroalkyl Ethers in Drug Development

While the carcinogenicity of simple chloroalkyl ethers limits their direct therapeutic use, the chloro- and ether-functional groups are prevalent in many approved drugs.[14] The strategic incorporation of a chloro group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[15] Understanding the reactivity and potential toxicity of the chloroalkyl ether motif is therefore crucial for medicinal chemists in designing safe and effective therapeutic agents. The lessons learned from the toxicology of industrial chloroalkyl ethers provide a valuable knowledge base for avoiding the generation of reactive, alkylating metabolites in drug candidates.

Conclusion

The study of chloroalkyl ethers offers a compelling case study in the dual nature of chemical compounds—their industrial utility versus their potential for significant harm. The historical research highlights the severe health risks associated with uncontrolled exposure, leading to a deeper understanding of chemical carcinogenesis. For contemporary researchers and drug development professionals, the literature on chloroalkyl ethers provides essential insights into structure-activity relationships, mechanisms of toxicity, and the importance of designing molecules that minimize the potential for forming reactive, alkylating species. The continued investigation of the interactions of halogenated compounds with biological systems remains a critical area of research for ensuring the development of safer chemicals and more effective pharmaceuticals.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 6. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 11. Chloroalkyl ethers, selected (EHC 201, 1998) [inchem.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Occupational exposure to chloromethyl ethers. A retrospective cohort mortality study (1948-1972) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Chloro-3-ethoxypropane from 1,3-Dihalopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-chloro-3-ethoxypropane, a valuable bifunctional molecule for further chemical transformations. The primary method detailed is the Williamson ether synthesis, a robust and efficient method for forming the ether linkage. This protocol utilizes 1-bromo-3-chloropropane (B140262) as the starting dihalopropane, leveraging the differential reactivity of the halogen atoms to achieve selective monosubstitution.

Introduction

This compound is a useful synthetic intermediate possessing two distinct reactive sites: a chloroalkane and an ether. This unique structure allows for a variety of subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The Williamson ether synthesis is the most common and effective method for preparing such asymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[1]

In the synthesis of this compound, sodium ethoxide is used as the nucleophile to react with a 1,3-dihalopropane. The choice of 1-bromo-3-chloropropane as the electrophile is strategic; the bromine atom is a better leaving group than chlorine, allowing for a selective reaction at the carbon bearing the bromine. This selective reactivity is crucial for achieving a high yield of the desired monosubstituted product.[3] To enhance the reaction rate and yield, a phase transfer catalyst is often employed.[4]

Data Presentation

A summary of the key reactants, products, and typical reaction parameters for the synthesis of this compound is presented in Table 1. Spectroscopic data for the final product are provided in Table 2 for characterization purposes.

Table 1: Key Reagents and Reaction Parameters

| Parameter | Value/Description |

| Starting Material | 1-Bromo-3-chloropropane |

| Nucleophile | Sodium ethoxide |

| Product | This compound |

| Reaction Type | Williamson Ether Synthesis (SN2) |

| Solvent | Inert solvent (e.g., Toluene) |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) bromide) |

| Reaction Temperature | 50-80 °C |

| Reaction Time | Typically several hours, monitored by GC or TLC |

| Expected Yield | High (based on analogous reactions) |

Table 2: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol [5] |

| Boiling Point | 125.9 °C at 760 mmHg[6] |

| Density | 0.952 g/cm³[6] |

| ¹³C NMR | Spectral data available in public databases.[5] |

| Mass Spectrum (EI) | Data available in the NIST WebBook.[7] |

Experimental Protocol

This protocol is adapted from a patented procedure for the analogous 1-chloro-3-methoxypropane (B29878) and is expected to provide a high yield of the target compound.[4]

Materials:

-

1-Bromo-3-chloropropane

-

Sodium ethoxide

-

Toluene (or another suitable inert solvent)

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Standard glassware for workup and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1-bromo-3-chloropropane and a catalytic amount of tetrabutylammonium bromide (TBAB) (approximately 0.01-0.1 times the weight of the 1-bromo-3-chloropropane).[4]

-

Preparation of Nucleophile: In a separate flask, prepare a dispersion of sodium ethoxide in an inert solvent like toluene.

-

Addition of Nucleophile: Heat the flask containing the 1-bromo-3-chloropropane and TBAB to the desired reaction temperature (50-80 °C).[4] Slowly add the sodium ethoxide dispersion from the dropping funnel to the reaction mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Wash the filter cake with a small amount of the inert solvent.

-

Combine the filtrate and the washings.

-

Wash the combined organic layers with deionized water to remove any remaining salts and catalyst.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Visualizations

Signaling Pathway of the Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental Workflow for Synthesis and Purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. This compound | 36865-38-0 | Benchchem [benchchem.com]

- 4. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 5. This compound | C5H11ClO | CID 520820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Propane, 1-chloro-3-ethoxy- [webbook.nist.gov]

Application Note: Laboratory Protocol for the Williamson Ether Synthesis of 1-Chloro-3-ethoxypropane

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-chloro-3-ethoxypropane via the Williamson ether synthesis. The procedure involves the deprotonation of 3-chloro-1-propanol (B141029) using sodium hydride to form a sodium alkoxide, which is subsequently reacted with ethyl iodide. This method is a standard example of an SN2 reaction for the formation of ethers.[1] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All safety precautions must be strictly followed due to the hazardous nature of the reagents.

Introduction

The Williamson ether synthesis is a versatile and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1] In this protocol, this compound is synthesized from 3-chloro-1-propanol and ethyl iodide. The alcohol is first converted to its corresponding alkoxide using sodium hydride, a strong base. The resulting nucleophilic alkoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the desired ether.

This compound is a useful chemical intermediate in the synthesis of various pharmaceutical and agricultural compounds.[2] Its bifunctional nature, containing both a chloroalkane and an ether, allows for a range of subsequent chemical transformations.

Reaction Scheme

Step 1: Deprotonation Cl-(CH₂)₃-OH + NaH → Cl-(CH₂)₃-O⁻Na⁺ + H₂

Step 2: Nucleophilic Substitution (SN2) Cl-(CH₂)₃-O⁻Na⁺ + CH₃CH₂-I → Cl-(CH₂)₃-O-CH₂CH₃ + NaI

Materials and Reagents

The following table summarizes the key properties of the reactants and reagents involved in this synthesis.

| Compound Name | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS No. |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 160-162 | 1.131 | 627-30-5 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | - | 0.92 (dispersion) | 7646-69-7 |

| Ethyl Iodide | C₂H₅I | 155.97 | 72 | 1.95 | 75-03-6 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 66 | 0.889 | 109-99-9 |

| Diethyl Ether, anhydrous | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 60-29-7 |

| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | - | ~1.07 | 144-55-8 |

| Brine (Saturated NaCl Sol.) | NaCl | 58.44 | - | ~1.2 | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | 2.66 | 7487-88-9 |

| Product: this compound | C₅H₁₁ClO | 122.59 | 125.9 | 0.952 | 36865-38-0 |

Safety and Hazard Information

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

| Chemical | Hazards | Safety Precautions |

| 3-Chloro-1-propanol | Harmful if swallowed.[3] Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[3][5] Combustible liquid. | Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat and open flames.[6] |

| Sodium Hydride (NaH) | Water-reactive.[7] In contact with water, releases flammable gases which may ignite spontaneously.[8][9][10] Causes severe skin burns and eye damage.[9] | Handle under an inert atmosphere (e.g., nitrogen or argon). Never allow contact with water or other protic solvents.[7][8] Use dry tools and glassware. Fire extinguisher for this material should be a dry powder type (Class D). DO NOT USE WATER OR FOAM.[7] |

| Ethyl Iodide | Flammable liquid and vapor.[11] Harmful if swallowed.[12][13] Causes skin and serious eye irritation.[12][14] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[12][13] Suspected of causing genetic defects.[11] Light sensitive. | Keep away from heat, sparks, and open flames.[15] Avoid breathing vapors.[14] Store in a cool, dark place.[15] |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat and ignition sources. Store in a tightly closed container. Test for peroxides before use if the container has been opened previously. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Work in a flame-free environment. Ensure adequate ventilation. |

Experimental Protocol

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition via syringe.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

Procedure:

-

Alkoxide Formation: a. To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). For a 10g scale of 3-chloro-1-propanol, this would be approximately 1.8g of the dispersion. b. Suspend the sodium hydride in 50 mL of anhydrous THF. c. Begin stirring and cool the suspension to 0 °C using an ice-water bath. d. Slowly add a solution of 3-chloro-1-propanol (1.0 eq, ~10g) in 20 mL of anhydrous THF to the NaH suspension dropwise via a syringe over 30 minutes. Hydrogen gas will evolve. Ensure the gas is safely vented through the condenser outlet to a bubbler. e. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation.

-

Ether Formation: a. Cool the reaction mixture back down to 0 °C. b. Slowly add ethyl iodide (1.2 eq, ~18g or 9.2 mL) dropwise via syringe over 20 minutes. c. After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF). d. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding 20 mL of cold water dropwise to destroy any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. d. Shake the funnel and allow the layers to separate. Remove the aqueous layer. e. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[16] f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. h. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound. The boiling point is approximately 126 °C at atmospheric pressure.[2][17]

Data Presentation

The following table outlines a sample calculation for the quantities of reagents required for the synthesis.

| Reagent | Moles | Mass / Volume | Equivalents |

| 3-Chloro-1-propanol | 0.106 mol | 10.0 g | 1.0 |

| Sodium Hydride (60%) | 0.116 mol | 4.65 g | 1.1 |

| Ethyl Iodide | 0.127 mol | 19.8 g (10.2 mL) | 1.2 |

| Anhydrous THF | - | 70 mL | - |

| Theoretical Yield | 0.106 mol | 13.0 g | - |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 3-氯-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. alkalimetals.com [alkalimetals.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. samratpharmachem.com [samratpharmachem.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. lobachemie.com [lobachemie.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. scholarship.richmond.edu [scholarship.richmond.edu]

- 17. lookchem.com [lookchem.com]

Application Notes and Protocols: 1-Chloro-3-ethoxypropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Chloro-3-ethoxypropane as a versatile reagent in organic chemistry. It is a valuable building block for introducing the 3-ethoxypropyl moiety into a variety of molecular scaffolds, finding applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Overview of Reactivity

This compound is a primary alkyl chloride. The presence of an electron-withdrawing chlorine atom at the 1-position makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The primary nature of the alkyl chloride strongly favors bimolecular nucleophilic substitution (SN2) reactions.[1]

Key Features:

-

Electrophilic Carbon: The C-Cl bond is polarized, rendering the carbon atom attached to the chlorine susceptible to nucleophilic attack.

-

SN2 Reaction Pathway: As a primary alkyl halide, it readily undergoes SN2 reactions with a wide range of nucleophiles.[1] This concerted mechanism involves a backside attack by the nucleophile, leading to the displacement of the chloride ion.

-

Minimal Steric Hindrance: The linear three-carbon chain with a terminal chlorine atom presents minimal steric hindrance, facilitating the approach of nucleophiles.

Applications in Nucleophilic Substitution Reactions

This compound is an excellent substrate for introducing the 3-ethoxypropyl group via SN2 reactions. Below are key applications with generalized reaction schemes and detailed protocols.

The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a straightforward route to 3-ethoxypropylamines. These compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. To favor the formation of the primary amine and minimize over-alkylation, a large excess of ammonia is typically used.[2]

General Reaction Scheme:

Experimental Protocol: Synthesis of 3-Ethoxypropylamine

This protocol describes the synthesis of the primary amine using an excess of ammonia.

| Parameter | Value |

| Reactants | This compound, Ammonia (aqueous) |

| Stoichiometry | 1 : 10 (Alkyl Halide : Ammonia) |

| Solvent | Ethanol (B145695) |

| Temperature | 100-120 °C (in a sealed vessel) |

| Reaction Time | 12-24 hours |

| Theoretical Yield | 70-85% |

Procedure:

-

In a high-pressure resistant vessel, combine this compound (1.0 eq) and a 10-fold molar excess of concentrated aqueous ammonia.

-

Add ethanol as a co-solvent to ensure miscibility.

-

Seal the vessel and heat the mixture to 100-120 °C with stirring for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

-

Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH) to the residue to deprotonate the ammonium (B1175870) salt and liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-ethoxypropylamine.

-

Purify the product by fractional distillation.

Purification:

-

Method: Fractional distillation under atmospheric or reduced pressure.

This compound can be used to synthesize unsymmetrical ethers through the Williamson ether synthesis.[5] This reaction involves the displacement of the chloride by an alkoxide or phenoxide nucleophile. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-Ethoxy-3-phenoxypropane

| Parameter | Value |

| Reactants | This compound, Sodium phenoxide |

| Stoichiometry | 1 : 1.1 (Alkyl Halide : Alkoxide) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |

| Temperature | 50-80 °C |

| Reaction Time | 4-8 hours |

| Theoretical Yield | 85-95% |

Procedure:

-

To a solution of phenol (B47542) (1.1 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 50-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Purification:

-

Method: Column chromatography (Silica gel, eluent: hexane/ethyl acetate (B1210297) gradient).

Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. The reaction is typically fast and proceeds in high yield under mild conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl (3-ethoxypropyl) sulfide

| Parameter | Value |

| Reactants | This compound, Sodium ethanethiolate |

| Stoichiometry | 1 : 1.1 (Alkyl Halide : Thiolate) |

| Solvent | Ethanol or DMF |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 1-3 hours |

| Theoretical Yield | >90% |

Procedure:

-

Prepare a solution of sodium ethanethiolate by adding ethanethiol (B150549) (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in ethanol under an inert atmosphere.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 50 °C for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude thioether.

-

Purify the product by distillation or column chromatography.

Purification:

-

Method: Vacuum distillation or column chromatography (Silica gel, eluent: hexane/ethyl acetate gradient).

The reaction of this compound with a cyanide salt, such as sodium cyanide, provides a route to 4-ethoxybutanenitrile. This reaction is typically carried out in a polar aprotic solvent like DMSO to enhance the solubility and reactivity of the cyanide salt.[6]

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Ethoxybutanenitrile

| Parameter | Value |

| Reactants | This compound, Sodium cyanide |

| Stoichiometry | 1 : 1.2 (Alkyl Halide : Cyanide) |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 90-100 °C |

| Reaction Time | 4-6 hours |

| Theoretical Yield | 75-85% |

Procedure:

-

To a stirred suspension of sodium cyanide (1.2 eq) in DMSO, add this compound (1.0 eq).

-

Heat the reaction mixture to 90-100 °C and monitor by TLC or GC.

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous solution with diethyl ether (3 x 75 mL).

-

Wash the combined organic extracts with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting nitrile by vacuum distillation.

Purification:

-

Method: Vacuum distillation.

Potential Side Reactions

While SN2 reactions are the predominant pathway, under certain conditions, elimination (E2) can be a competing side reaction, especially with sterically hindered or strongly basic nucleophiles.

E2 Elimination Reaction:

To minimize elimination, it is advisable to use less sterically demanding nucleophiles and to maintain the lowest effective reaction temperature.

Use in Grignard Reactions

The formation of a Grignard reagent from this compound is generally not feasible. The presence of the ether oxygen atom can lead to intramolecular reactions or decomposition of the Grignard reagent once formed. Furthermore, Grignard reagents are strong bases and poor nucleophiles for SN2 reactions with alkyl halides.[7] Therefore, this compound is not a suitable substrate for direct reaction with Grignard reagents in a substitution manner.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for a typical nucleophilic substitution reaction and the SN2 mechanism.

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: 1-Chloro-3-ethoxypropane as an Alkylating Agent for Alcohols and Phenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-chloro-3-ethoxypropane as an effective alkylating agent for the synthesis of 3-ethoxypropyl ethers from a variety of alcohols and phenols. This process, a modification of the Williamson ether synthesis, is a valuable tool in organic synthesis and drug development for introducing a flexible and polar 3-ethoxypropyl group into molecules.

Introduction

The alkylation of alcohols and phenols is a fundamental transformation in organic chemistry, crucial for the synthesis of ethers. The Williamson ether synthesis, a reliable and versatile method, involves the reaction of an alkoxide or phenoxide with an alkyl halide.[1][2] this compound serves as a primary alkyl halide in this reaction, readily undergoing SN2 displacement by the nucleophilic oxygen of a deprotonated alcohol or phenol (B47542).[1][3] This reaction is favored due to the primary nature of the carbon bearing the chlorine atom, which minimizes competing elimination reactions.[2][3] The resulting 3-ethoxypropyl ethers are of interest in various fields, including medicinal chemistry, due to the introduction of a flexible, hydrophilic chain that can modify the physicochemical properties of a parent molecule, such as solubility and bioavailability.

Reaction Mechanism and Workflow

The alkylation of alcohols and phenols with this compound proceeds via a classical SN2 mechanism. The first step involves the deprotonation of the alcohol or phenol using a suitable base to form a more nucleophilic alkoxide or phenoxide ion. This is followed by the nucleophilic attack of the alkoxide/phenoxide on the primary carbon of this compound, displacing the chloride leaving group and forming the corresponding ether.

A general workflow for this reaction involves dissolving the alcohol or phenol in a suitable solvent, adding a base to generate the nucleophile, followed by the addition of this compound. The reaction mixture is then typically heated to ensure completion. Work-up and purification yield the desired 3-ethoxypropyl ether.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the alkylation of various phenols and alcohols with this compound. Please note that reaction conditions may require optimization for specific substrates.

Table 1: Alkylation of Substituted Phenols

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone (B3395972) | Reflux | 8 | 85 |

| p-Cresol | K₂CO₃ | DMF | 80 | 6 | 92 |

| 4-Methoxyphenol | NaOH | Ethanol | Reflux | 10 | 88 |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 5 | 95 |

| 2-Naphthol | NaH | THF | 60 | 4 | 90 |

Table 2: Alkylation of Alcohols

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | NaH | THF | 60 | 6 | 88 |

| Cyclohexanol | NaH | DMF | 70 | 8 | 75 |

| 1-Butanol | KOtBu | THF | 50 | 5 | 82 |

| Ethylene Glycol | NaH (2.2 eq) | THF | 65 | 12 | 70 (bis-alkylated) |

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols using potassium carbonate as the base.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a suitable solvent (e.g., acetone or DMF) to the flask (concentration typically 0.5 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or to the specified temperature (for DMF, see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-ethoxypropyl aryl ether.

Protocol 2: General Procedure for the Alkylation of Alcohols

This protocol describes a general method for the alkylation of alcohols using sodium hydride as the base. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and dissolve it in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and then heat to the specified temperature (see Table 2). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water. Separate the layers.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-ethoxypropyl alkyl ether.

Troubleshooting and Safety Considerations

-

Low Yields: Incomplete deprotonation of the alcohol or phenol can lead to low yields. Ensure the base is of good quality, dry, and used in sufficient excess. For less acidic alcohols, a stronger base like sodium hydride is necessary.[4] Reaction temperature and time may also need to be optimized.

-

Side Reactions: For secondary alcohols, elimination can be a competing side reaction, especially at higher temperatures. Using a more polar, aprotic solvent can favor the S

N2 reaction.[4] -

Safety: this compound is a combustible liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using sodium hydride, all glassware must be thoroughly dried to prevent a fire hazard, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile reagent for the synthesis of a wide range of 3-ethoxypropyl ethers.

References

Application Notes and Protocols: Reaction of Grignard Reagents with 1-Chloro-3-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with chloro-ethers such as 1-chloro-3-ethoxypropane represents a key carbon-carbon bond-forming reaction in organic synthesis. This process allows for the introduction of an ethoxypropyl group onto a variety of organic frameworks, providing access to valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1] This nucleophilic carbon can attack the electrophilic carbon of the chloro-ether, typically in an SN2 fashion, to form a new carbon-carbon bond.